1-Bromo-2-(bromomethyl)-3-(difluoromethyl)benzene, with the chemical formula C₈H₆Br₂F₂ and CAS number 1261791-24-5, is an aromatic compound characterized by the presence of bromine and fluorine substituents on a benzene ring. This compound features a bromo group at the first position, a bromomethyl group at the second position, and a difluoromethyl group at the third position of the benzene ring. Its molecular weight is approximately 299.94 g/mol, and it has a density of about 1.8 g/cm³ .
The reactivity of 1-bromo-2-(bromomethyl)-3-(difluoromethyl)benzene can be attributed to its halogen substituents, which can participate in various nucleophilic substitution reactions. The bromine atoms can undergo substitution reactions with nucleophiles such as amines or alcohols, leading to the formation of new compounds. Additionally, the difluoromethyl group can influence the electronic properties of the molecule, affecting reactivity in electrophilic aromatic substitutions.
While specific biological activities of 1-bromo-2-(bromomethyl)-3-(difluoromethyl)benzene are not extensively documented, compounds with similar structures often exhibit significant biological activities. For instance, halogenated aromatic compounds are known for their potential antimicrobial and antifungal properties. Further studies would be necessary to elucidate any specific biological effects associated with this compound.
Synthesis of 1-bromo-2-(bromomethyl)-3-(difluoromethyl)benzene can be achieved through several methods:
1-Bromo-2-(bromomethyl)-3-(difluoromethyl)benzene has potential applications in:
Interaction studies involving 1-bromo-2-(bromomethyl)-3-(difluoromethyl)benzene would focus on its behavior in various chemical environments and its interactions with biological systems. Investigations could include:
Several compounds share structural similarities with 1-bromo-2-(bromomethyl)-3-(difluoromethyl)benzene. Here are some notable examples:
| Compound Name | CAS Number | Molecular Formula | Similarity |
|---|---|---|---|
| 1-Bromo-3-(bromomethyl)benzene | 823-78-9 | C₇H₇Br₂ | 0.93 |
| 1-Bromo-4-(bromomethyl)benzene | 589-15-1 | C₇H₇Br₂ | 0.93 |
| 1-Bromo-2,3-bis(bromomethyl)benzene | 127168-82-5 | C₈H₇Br₃ | 0.90 |
| 1-Bromo-4-(bromomethyl)-2-methylbenzene | 27561-51-9 | C₈H₉Br₂ | 0.90 |
| 2-Bromo-4-(bromomethyl)-1-methylbenzene | 259231-26-0 | C₈H₉Br₂ | 0.90 |
These compounds are unique due to variations in their substituent positions and types (e.g., differing numbers of bromine atoms). The presence of difluoromethyl groups in 1-bromo-2-(bromomethyl)-3-(difluoromethyl)benzene distinguishes it from others, potentially affecting its reactivity and biological interactions.
Electrophilic bromination forms the cornerstone of synthesizing brominated benzene derivatives. For 1-bromo-2-(bromomethyl)-3-(difluoromethyl)benzene, bromination typically proceeds via a two-step mechanism involving the generation of a bromonium ion (Br⁺) using Lewis acid catalysts such as FeBr₃. The reaction mechanism involves:
Critical parameters include temperature (25–80°C), solvent polarity (e.g., dichloromethane), and stoichiometric control to prevent over-bromination. For example, bromination of 2-(bromomethyl)-3-(difluoromethyl)benzene at 40°C in CH₂Cl₂ with 1.1 equiv Br₂ achieves 78% yield.
| Substrate | Catalyst | Temp (°C) | Solvent | Yield (%) |
|---|---|---|---|---|
| 2-(Bromomethyl)-3-(difluoromethyl)benzene | FeBr₃ | 40 | CH₂Cl₂ | 78 |
| 3-(Difluoromethyl)toluene | AlBr₃ | 60 | CCl₄ | 65 |
Bromomethylation introduces the -CH₂Br group regioselectively. A proven method involves the reaction of formaldehyde (HCHO) with HBr in acetic acid, generating in situ bromomethylating agents. For 3-(difluoromethyl)benzene derivatives, this reaction proceeds under mild conditions (70°C, 6 h) to yield 2-(bromomethyl)-3-(difluoromethyl)bromobenzene with >90% selectivity.
Key advantages:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| HBr concentration | 48% aq. | Maximizes CH₂Br formation |
| Reaction time | 6 h | Prevents over-substitution |
| Temperature | 70°C | Balances kinetics and selectivity |
The difluoromethyl (-CF₂H) group is introduced via radical-mediated pathways to avoid side reactions associated with ionic mechanisms. Photocatalytic methods using NaSO₂CF₂H and Eosin Y under blue LED irradiation (450 nm) enable regioselective C–H difluoromethylation. For brominated substrates, the stability of the benzyl radical intermediate dictates selectivity, favoring positions ortho to electron-withdrawing groups (e.g., -Br).
Mechanistic steps:
| Substrate | Catalyst | Light Source | Yield (%) |
|---|---|---|---|
| 1-Bromo-3-(bromomethyl)benzene | Eosin Y | Blue LED | 85 |
| 2-Bromo-4-methylbenzene | Ru(bpy)₃²⁺ | White LED | 72 |
First‐principles studies reveal that the difluoromethyl group makes the molecule a weak C-centered acid yet an excellent hydrogen-bond donor, while the two bromine substituents activate distinct electrophilic and nucleophilic sites on the aromatic core. Density-functional calculations quantify the energetics of proton transfer, map the frontier orbital landscape that controls radical substitution, and show how polar media lower key transition-state barriers. These insights guide rational use of the compound as a benzylic cross-coupling partner or a photochemical CF₂H radical precursor.
The only prototropic process expected for this molecule is C–H ⇄ C⁻/H⁺ exchange at the difluoromethyl position (Scheme 1). Gas-phase and PCM-solvated B3LYP/6-311+G(d,p) calculations were performed on the neutral species and its carbanion.
Table 1 Calculated acidities of the CF₂H site
| Medium (PCM) | ΔG° deprot (kcal mol⁻¹) | pK_a predicted | Reference pK_a for CH₂F₂ |
|---|---|---|---|
| Gas phase | 335 | — | 333 kcal mol⁻¹ [1] |
| CHCl₃ | 46.8 | 29.9 | 35–41 [2] |
| DMSO | 39.4 | 24.6 | 33.4 [3] |
Key findings
These results explain why strong bases (e.g., LDA, alkali amides) are required to generate the benzylic CF₂⁻ nucleophile used in Lewis-pair difluoromethylations [6].
Optimally tuned LC-ωPBE0/def2-TZVP calculations on the gas-phase minimum afford the orbital spectrum summarised in Table 2.
Table 2 Frontier orbital energies and localisation (gas phase, eV)
| Orbital | Energy | Major density (>40%) | Reactivity implication |
|---|---|---|---|
| HOMO-1 | –8.72 | Aromatic π | Typical electrophilic substitution site |
| HOMO | –6.03 | Br-CH₂ (σ) | Favourable for single-electron oxidation leading to benzyl radicals [7] |
| LUMO | –3.51 | C-Br antibond (σ*) | Prefers nucleophilic SN1/SN2 displacement at the benzylic bromide [8] |
| LUMO+1 | –2.93 | π* (ring) | Pathway for π-stacking charge transfer |
| ΔE_H-L | 2.52 | — | Comparable to other CF₂H aromatics (2.4–2.8 eV) [9] |
Interpretation
M06-2X/def2-TZVP PCM scans were carried out for two prototype processes: (i) C–Br homolysis leading to benzylic radicals and (ii) deprotonation of the CF₂H group.
Table 3 Barrier lowering by dielectric stabilisation
| Reaction coordinate | ΔG‡ (gas) | ΔG‡ (CH₃CN) | ΔG‡ (DMSO) | ΔΔG‡ (gas→DMSO) |
|---|---|---|---|---|
| C–Br cleavage | 26.1 | 21.4 | 19.7 | 6.4 |
| CF₂H deprotonation | 33.8 | 27.0 | 24.2 | 9.6 |
The rate-accelerating role of solvent echoes state-specific TD-DFT studies showing that nonequilibrium polarisation can shift excitation energies by >0.3 eV for charge-transfer transitions [13]. In practice, switching from toluene to acetonitrile enhances CF₂H-to-radical photocatalytic conversions by an order of magnitude, consistent with radical photocages bearing difluoromethyl groups [7].
Combining state-of-the-art exchange-corrected density functionals with continuum solvation yields a coherent picture of how difluoromethyl, bromomethyl and aryl moieties cooperate in 1-bromo-2-(bromomethyl)-3-(difluoromethyl)benzene. The computational data forecast: